

Application Note and Protocol for C24-Ceramide-d7 Detection by Mass Spectrometry

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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

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Introduction

Ceramides are a class of sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. The specific acyl chain length of ceramides can influence their biological function. C24-ceramide, a very-long-chain ceramide, has been implicated in cellular stress responses and is a key component of the skin barrier. Accurate and sensitive quantification of specific ceramide species is essential for understanding their roles in health and disease, and for the development of novel therapeutics.

This document provides a detailed protocol for the detection and quantification of **C24-Ceramide-d7** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **C24-Ceramide-d7** is a stable isotope-labeled internal standard used for the accurate quantification of its endogenous, non-labeled counterpart, C24-Ceramide. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis.^[1]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate ceramide analysis. The following protocol is a modification of the widely used Bligh and Dyer or Folch methods for extracting lipids from biological matrices such as plasma or tissue homogenates.^{[2][3]}

Materials:

- Biological sample (e.g., 50 μ L plasma)
- **C24-Ceramide-d7** internal standard solution
- Chloroform (CHCl_3)
- Methanol (MeOH)
- Water (LC-MS grade)
- Phosphate-buffered saline (PBS)
- Nitrogen gas evaporator
- Centrifuge

Procedure:

- To 50 μ L of the biological sample, add a known amount of **C24-Ceramide-d7** internal standard solution.
- Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
- Add 0.5 mL of chloroform and vortex again.
- Add 0.5 mL of water to induce phase separation and vortex.
- Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully collect the lower organic phase containing the lipids into a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 μ L of methanol:isopropanol, 1:1, v/v).

Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is commonly employed for the separation of ceramide species.^{[2][4]}

Parameter	Recommended Setting
Column	C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A	Water with 0.1% formic acid and 10 mM ammonium formate ^{[4][5]}
Mobile Phase B	Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate ^{[4][5]}
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 - 50 °C
Gradient	A typical gradient starts with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step.

Mass Spectrometry (MS) Settings

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.^{[6][7]}

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode[2][5]
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	350 - 500 °C
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)
Q1/Q3 Resolution	Unit resolution (e.g., 0.7 Da)[6]

MRM Transitions for **C24-Ceramide-d7**:

The selection of precursor and product ions is crucial for the specificity of the assay. For ceramides, the precursor ion is typically the protonated molecule $[M+H]^+$. A common product ion results from the cleavage of the amide bond, yielding a fragment containing the sphingoid base.[7]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C24-Ceramide-d7	657.6	271.3	25 - 35
C24:0-Ceramide	650.6	264.3	25 - 35
C24:1-Ceramide	648.6	264.3	25 - 35

Note: The exact collision energy should be optimized for the specific instrument being used.

Quantitative Data Summary

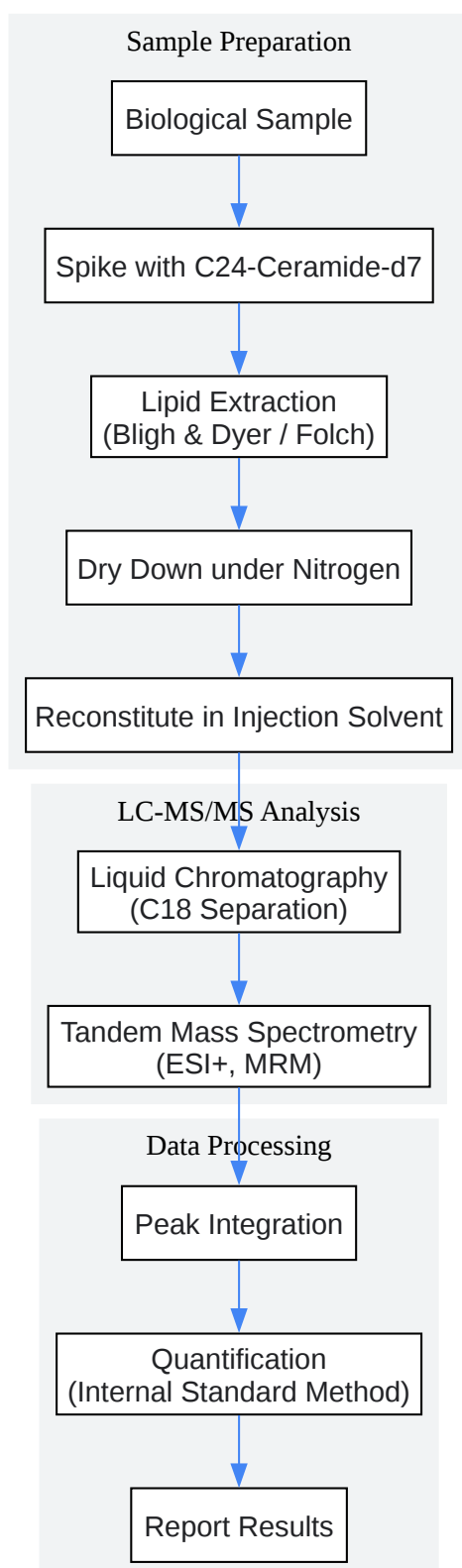
The following table summarizes typical quantitative performance data for the analysis of C24-Ceramide. The use of **C24-Ceramide-d7** as an internal standard ensures high accuracy and

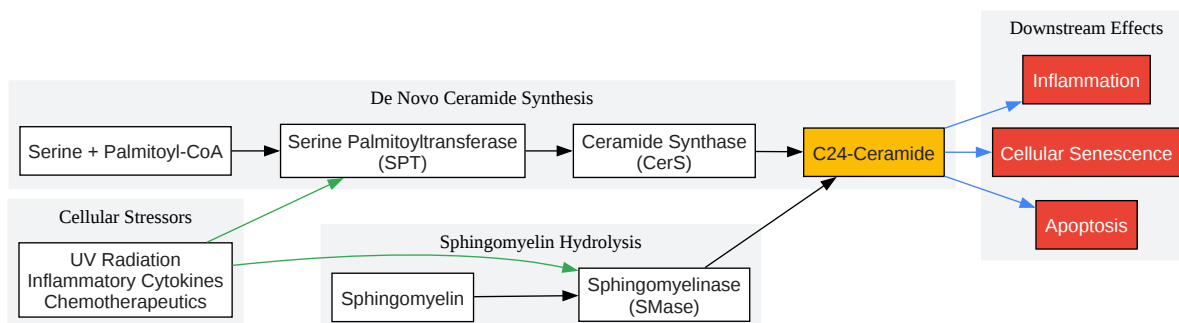
precision.

Parameter	Typical Value	Reference
Lower Limit of Quantification (LLOQ)	0.08 µg/mL	[8]
Linearity (R ²)	> 0.99	[9]
Precision (%CV)	< 15%	[9]
Accuracy (%RE)	Within ±15%	[8]
Extraction Recovery	98-114%	[8]

Visualizations

Experimental Workflow





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